REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:14][CH2:15][CH3:16].[CH:21](OCC)=[O:22].C(O)(=O)C>O1CCCC1.ClCCl.O>[CH:21]([CH:14]([CH2:15][CH3:16])[C:13]([O:18][CH2:19][CH3:20])=[O:17])=[O:22]
|
Name
|
|
Quantity
|
430 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
344.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
370 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OCC
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
98.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-75 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at the same temperature for an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop wise at such a rate that the reaction mixture temperature
|
Type
|
CUSTOM
|
Details
|
was kept between −30 to 0° C
|
Type
|
CUSTOM
|
Details
|
between −75 to −70° C
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −75 to −70° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
With external cooling in a cold water bath
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
After separating the layers
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined water layer was extracted with dichloromethane (200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with aqueous sodium bicarbonate solution (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The basic aqueous solution was extracted with dichloromethane (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate over night
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
leaving about 180 mL
|
Type
|
DISTILLATION
|
Details
|
(Some of the product was distilled over with tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
) The residue was distilled at 65–81° C. (23 mm Hg)
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling over at 70–81° C. (23 mm Hg)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |